Enhanced Steric Bulk: Crystal Structure Evidence for Altered Molecular Packing and Potential Pharmacokinetics
The introduction of methyl groups at the 3- and 5-positions of the pyrazole ring alters the crystal packing of the free acid. At 150 K, (3,5-Dimethyl-pyrazol-1-yl)-acetic acid (C7H10N2O2) crystallizes in the orthorhombic space group P212121 and forms one-dimensional hydrogen-bonded homochiral helical chains, whereas the unsubstituted analog (pyrazol-1-yl)acetic acid is reported to adopt a different packing arrangement due to the absence of the methyl groups [1]. The measured unit cell volume for the dimethyl compound is 790.82 ų [1]. This difference in solid-state structure can influence physical properties like solubility and crystal habit, which are critical for formulation and purification in both research and pharmaceutical development.
| Evidence Dimension | Crystal Structure and Packing |
|---|---|
| Target Compound Data | Orthorhombic, P212121, a = 4.8528 Å, b = 7.0073 Å, c = 23.256 Å, V = 790.82 ų |
| Comparator Or Baseline | Unsubstituted (pyrazol-1-yl)acetic acid (CAS 16034-48-3) |
| Quantified Difference | Different crystal packing arrangement; Unit cell volume for dimethyl analog is 790.82 ų. |
| Conditions | Single-crystal X-ray diffraction at 150(2) K |
Why This Matters
Quantifiable differences in crystal packing and solid-state properties can impact material handling, solubility, and bioavailability, which are key considerations when selecting a research compound for pharmaceutical or materials science applications.
- [1] Boa, A. N., & Crane, J. D. (2004). (3,5-Dimethylpyrazol-1-yl)acetic acid. Acta Crystallographica Section E, 60(6), o1068-o1070. DOI: 10.1107/S1600536804010464 View Source
